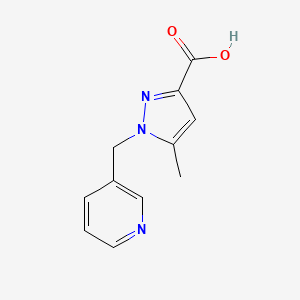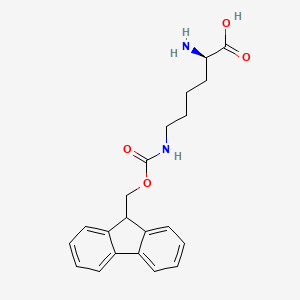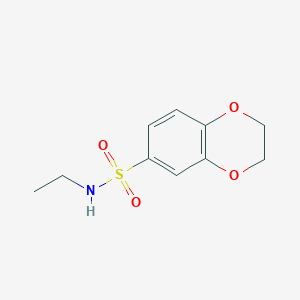![molecular formula C34H33F2N5O5 B2749348 5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one CAS No. 890019-63-3](/img/structure/B2749348.png)
5-[3-Fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)quinolin-4-yl]oxy]phenyl]-2-(4-fluorophenylamino)-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as Foretinib , is a bioactive small molecule with potential antitumor activity . It has a molecular formula of C34H34F2N4O6 and a molecular weight of 632.65 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(4-fluorophenyl carbamoyl)cyclopropane carboxylic acid with THF and N,N-dimethylformamide (DMF) in a dried reactor .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a phenyl ring via an ether linkage. The phenyl ring is further linked to a pyrimidinone ring via an amine linkage .Physical and Chemical Properties Analysis
The compound is a solid under normal conditions . It should be stored in a sealed container in a dry place, preferably in a freezer under -20°C .科学的研究の応用
Fluorescence and Labeling Applications
A novel fluorophore, 6-methoxy-4-quinolone (6-MOQ), derived from an oxidation product, demonstrates strong fluorescence across a wide pH range in aqueous media. Its fluorescence intensity remains consistent across pH 2.0 to 11.0, showcasing its potential as a stable fluorescent labeling reagent. This makes it suitable for biomedical analysis where consistent fluorescence across varying pH levels is essential (Hirano et al., 2004).
Imaging Applications
The compound [11C]gefitinib, synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET), shows high affinity and specificity. Its synthesis involves [11C]methyl triflate, offering insights into the molecular imaging of cancers and the role of EGFR-TK in oncology (Holt et al., 2006).
Antibacterial Applications
Several quinolone and quinazoline derivatives have been synthesized and evaluated for their antibacterial activity. These compounds, including variations with morpholino and alkyl groups, show significant potential against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the role of these compounds in developing new antibacterial agents with reduced side effects and enhanced safety profiles (Sánchez et al., 1995).
Anticancer and Antimicrobial Studies
Derivatives of quinolines, including those with specific substitutions, have shown potential in anticancer and antimicrobial studies. For instance, fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone have been explored as tubulin polymerization inhibitors, offering a new avenue for cancer treatment through the disruption of microtubule formation (Řehulka et al., 2020).
Sensing and Detection Applications
Quinoline derivatives have also been used in the development of chemosensors for pH, showcasing their utility in biochemical assays and environmental monitoring. The ability of these compounds to change fluorescence properties based on pH levels provides a versatile tool for analytical applications (Halder et al., 2018).
作用機序
Target of Action
AMG-51, also known as AMG51, is a compound that primarily targets the c-Met kinase , which is the receptor for hepatocyte growth factor (HGFR) . This receptor is primarily expressed on epithelial and mesenchymal cells and plays a crucial role in wound healing, liver regeneration, and embryo development . Dysregulation of c-Met through overexpression, gene amplification, mutation, or a ligand-dependent autocrine/paracrine loop is associated with tumorigenesis .
Mode of Action
AMG-51 demonstrates good effectiveness against c-Met with few off-target effects at set concentrations . It shows enzyme selectivity of c-Met with a Ki of 4.9nM . AMG-51 binds to the c-Met receptor and inhibits its activity, thereby disrupting the signaling pathways that promote cell growth and division .
Biochemical Pathways
The primary biochemical pathway affected by AMG-51 is the hepatocyte growth factor/c-Met signaling pathway . This pathway is associated with various cellular processes, including cell growth, motility, and morphogenesis. By inhibiting the c-Met receptor, AMG-51 disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Pharmacokinetics
The compound’s effectiveness against c-met suggests that it has sufficient bioavailability to reach its target in the body
Result of Action
The molecular and cellular effects of AMG-51’s action primarily involve the inhibition of cell growth and proliferation . By binding to and inhibiting the c-Met receptor, AMG-51 disrupts the signaling pathways that promote these processes . This disruption can lead to the inhibition of tumor growth in cancerous cells .
Safety and Hazards
生化学分析
Biochemical Properties
AMG-51 interacts with the KRAS protein, specifically the G12C mutation . It inhibits SOS1-catalyzed nucleotide exchange of recombinant mutant KRAS G12C/C118A but has minimal effect on KRAS C118A, which is wildtype at position 12 . The observed rate constant (k inact /K i ) of covalent modification of KRAS G12C by AMG-51 was determined biochemically by mass spectrometry .
Cellular Effects
AMG-51 inhibits KRAS signaling as measured by ERK phosphorylation in all KRAS p.G12C cell lines tested, but does not inhibit phosphorylation of ERK in cell lines lacking the KRAS p.G12C mutation . Cellular occupancy of KRAS G12C by AMG-51 was determined by mass spectrometry and correlated well with inhibition of ERK phosphorylation . AMG-51 also selectively impaired the viability of KRAS p.G12C mutant lines .
Molecular Mechanism
AMG-51 exerts its effects at the molecular level by covalently modifying the G12C-containing peptide of KRAS . It locks KRAS in its inactive GDP-bound state . This is achieved by reacting with the mutant cysteine adjacent to the switch II pocket (SIIP) of KRAS .
Temporal Effects in Laboratory Settings
It has been shown to possess robust in vivo efficacy .
Dosage Effects in Animal Models
The effects of AMG-51 at different dosages in animal models are currently being evaluated in a Phase I study .
特性
IUPAC Name |
2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZEUCTVQJHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33F2N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(2-methoxyadamantan-2-yl)methyl]methanesulfonamide](/img/structure/B2749267.png)


![(2S,3R)-2-[5-(1-Methylpyrazol-4-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2749271.png)



![2-(3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-5-yl)acetonitrile](/img/structure/B2749275.png)

![ethyl (2E)-chloro[(4-methylphenyl)hydrazono]acetate](/img/structure/B2749277.png)
![5-Butyl-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749279.png)
![5-[(3-chloro-4-methylphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2749284.png)

